molecular formula C14H18F3NO6S B2446955 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2320212-27-7

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2446955
CAS RN: 2320212-27-7
M. Wt: 385.35
InChI Key: KEJNIBHNQDGJJL-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H18F3NO6S and its molecular weight is 385.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide and its derivatives have been explored for various applications, including their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a series of novel derivatives were synthesized, their structures determined by spectral methods, and their biological activities evaluated, revealing potential therapeutic benefits (Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, have been synthesized and characterized for their photophysical and photochemical properties. These compounds have shown promise as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Enzyme Inhibition Studies

Research has also focused on the synthesis and biochemical evaluation of N-substituted benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds synthesized have been found to be potent inhibitors, which could provide insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Catalytic and Inhibitory Activities

N-substituted benzenesulfonamides have been studied for their catalytic and inhibitory activities. For example, new Schiff bases derived from sulfa drugs and their metal complexes were synthesized and evaluated for their antimicrobial activities and carbonic anhydrase enzyme inhibition effects, demonstrating potential applications in medicinal chemistry (Alyar et al., 2018).

Novel Chemosensors

In another application, novel inorganic-organic hybrid materials based on mesoporous SBA-15 and substituted with benzenesulfonamide-derived Schiff bases have been developed as chemosensors for metal ions, such as copper cations. These materials exhibit high selectivity and sensitivity for detecting Cu2+ ions in polar solutions, highlighting their potential in environmental and analytical chemistry (Gao et al., 2007).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO6S/c15-14(16,17)24-11-3-1-2-4-12(11)25(20,21)18-9-13(23-8-6-19)5-7-22-10-13/h1-4,18-19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJNIBHNQDGJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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